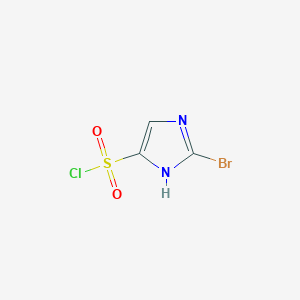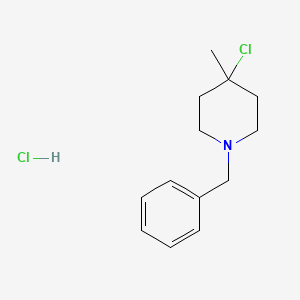
1-Benzyl-4-chloro-4-methylpiperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-chloro-4-methylpiperidine hydrochloride is a versatile chemical compound extensively used in scientific research. Its unique structure makes it valuable for studying neurological receptors and developing potential therapeutic interventions. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-benzyl-4-chloro-4-methylpiperidine hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-chloro-4-methylpiperidine with benzyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-benzyl-4-chloro-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-benzyl-4-chloro-4-methylpiperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in studying the function and structure of neurological receptors, providing insights into neurotransmission and receptor-ligand interactions.
Medicine: Research on this compound contributes to the development of potential therapeutic agents for neurological disorders and other medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-chloro-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as neurological receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the receptor type and the context of the study.
Comparación Con Compuestos Similares
1-benzyl-4-chloro-4-methylpiperidine hydrochloride can be compared with other similar compounds, such as:
1-benzyl-4-methylpiperidine: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
4-chloro-4-methylpiperidine: Lacks the benzyl group, affecting its overall structure and function.
1-benzylpiperidine: Lacks both the chlorine and methyl groups, leading to distinct properties and applications.
The uniqueness of 1-benzyl-4-chloro-4-methylpiperidine hydrochloride lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19Cl2N |
|---|---|
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
1-benzyl-4-chloro-4-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H |
Clave InChI |
JWBZPJZIIKWZOU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)CC2=CC=CC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


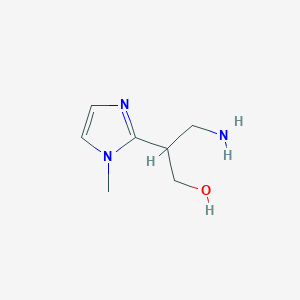
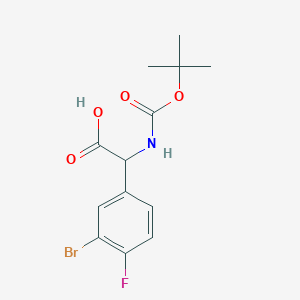
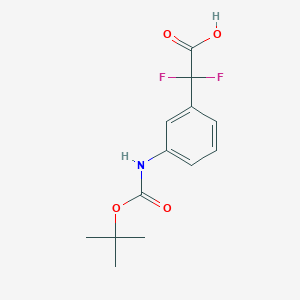
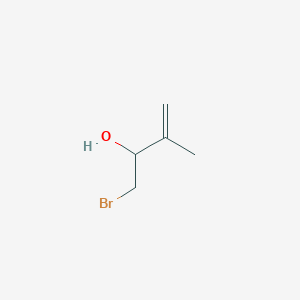
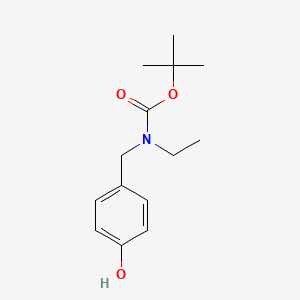
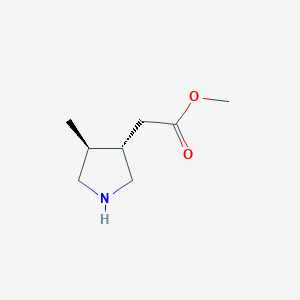
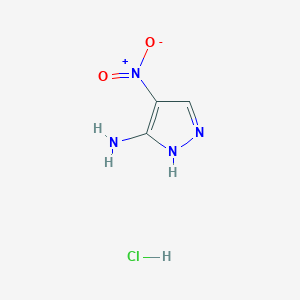
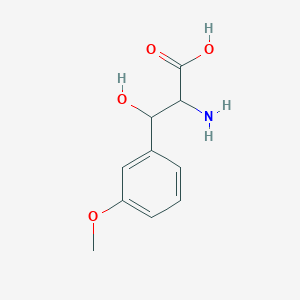

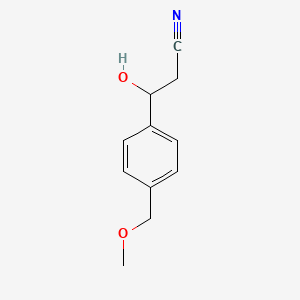
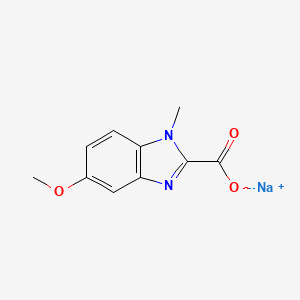
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
